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e What is the tet(X4) gene and why is it a critical research subject? The tet(X4) gene is a plasmid-
borne gene that codes for a flavin-dependent monooxygenase enzyme. This enzyme chemically
modifies and inactivates all tetracycline-class antibiotics, including tigecycline and eravacycline,
which are often considered last-resort treatment options [1] [2]. Its presence in clinical isolates renders
these critical drugs ineffective, posing a severe public health threat. Research into its mechanism,

prevalence, and transmission is therefore essential.

e What are the primary experimental challenges when working with tet(X4)? Researchers often

face several key challenges:

o Low Prevalence Rates: The gene can have a low natural occurrence, requiring screening of
large sample numbers. One study screened 618 E. coli isolates to find only 4 tet(X4)-positive
samples (0.65% prevalence) [3].

o Complex Genetic Environments: The gene is often located within complex and diverse
mobile genetic elements, making complete plasmid assembly and analysis difficult without long-
read sequencing technologies [4].

o Multiple Transfer Mechanisms: tet(X4) can spread via conjugation on various plasmid types
and may also be mobilized by insertion sequences like ISCR2 and ISVsa3, complicating
transmission studies [3] [5].

Core Experimental Protocols

Here are detailed methodologies for key experiments in tet(X4) research, compiled from recent studies.
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Protocol 1: Screening and Detection of tet(X4)-Positive Isolates

This is the foundational step for any research on this gene.

e Sample Enrichment & Culture: Inoculate samples (e.qg., feces, environmental swabs) into Luria-
Bertani (LB) broth supplemented with tigecycline (typically 4 mg/L). Incubate at 37°C for 6-24 hours
to enrich for tigecycline-resistant microbiota [3] [4].

¢ Selective Plating: Streak the enriched culture onto selective agar plates, such as MacConkey agar,
containing the same concentration of tigecycline (4 mg/L). Incubate at 37°C for 18-24 hours [6] [4].

e Species Identification: Select colonies and identify species using matrix-assisted laser
desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or by sequencing the 16S
rRNA gene [3] [5].

¢ PCR Detection & Confirmation:

o DNA Extraction: Use a commercial kit (e.g., TIANamp Bacteria DNA Kit) to extract genomic
DNA.
o Primer Sequences: A widely used universal primer pair is:
s tet(X)-F: 5-CCGTTGGACTGACTATGGC-3'
s tet(X)-R: 5-TCAACTTGCGTGTCGGTAA-3' [3] [5]
o PCR Amplification:
= 94°C for 5 min (initial denaturation)
= 30 cycles of: 94°C for 30 s, 46°C for 30 s, 72°C for 30 s
= 72°C for 5 min (final extension) [3]
o Confirmation: Confirm the identity of the gene by Sanger sequencing of the PCR amplicon.

The workflow below illustrates the key steps and decision points in this screening process:
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Protocol 2: Conjugation Assay for Horizontal Transferability
This protocol tests whether the tet(X4) gene can be transferred via conjugation.

e Strains:
o Donor: Your confirmed tet(X4)-positive isolate.
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o Recipient: A susceptible, antibiotic-marked strain like E. coli C600 (streptomycin-resistant) or
E. coli J53 (sodium azide-resistant) [3] [6].
e Procedure:
o Inoculate donor and recipient strains separately in 2 mL of LB broth. Incubate at 37°C with
shaking (~180 rpm) for about 4 hours until logarithmic growth phase.
o Mix the donor and recipient cultures in a ratio of 1:4 (v/v). For example, 0.5 mL donor with 2 mL
recipient.
o Incubate the mixture without antibiotics. This can be done by spotting it on a sterile filter
membrane placed on an LB agar plate or directly on the agar, and incubating overnight at 30°C
or 37°C. Note that some plasmids (e.g., IncHI1) transfer more efficiently at 30°C [6].
o The next day, resuspend the bacterial mixture and serially dilute it in PBS.
o Plate the dilutions on selective agar plates containing both tigecycline (2-4 mg/L) and the
antibiotic that selects for the recipient (e.g., streptomycin 3000 mg/L or sodium azide 100-200
mg/L) [3] [5].
o Incubate the plates and count the resulting transconjugant colonies.
e Calculation: Conjugation Frequency = (Number of transconjugants) / (Number of recipient cells).
Frequencies around 10~> have been commonly reported [5].

Data Interpretation and Technical Reference

Table 1: Quantifiable Resistance Mediated by tet(X4)

This table summarizes the minimum inhibitory concentration (MIC) data that defines tet(X4)-mediated

resistance, helping you interpret your AST results.

Antibioti MIC Range for tet(X4)-Positive Susceptible Breakpoint Key
ntibiotic
Isolates (EUCASTICLSI) Citations
Tigecycline 16 - 64 mg/L <0.5mg/L (S) [1] 3] [7]
Eravacycline >8 mg/L N/A (but indicates high-level [7]
resistance)
Tetracycline > 16 mg/L <4 mg/L (S) [3] [6]

Table 2: Common Plasmid Vectors and Genetic Contexts of tet(X4)
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Understanding the genetic backdrop is crucial for molecular epidemiology.

. Common
Plasmid
o ) Sources | o
Incompatibility Key Features & Associated Elements Citations
Sequence Types
(Inc) Type
(ST)

IncX1 Often associated with high conjugation Avian, Swine; [8] [7]
efficiency; genetic contexts include ISVsa3-  ST10, ST224
rdmc-tet(X4) or rdmc-tet(X4)-ISVsa3
[8l.

IncHI1 | pST17 Large, conjugative, thermosensitive (optimal Swine; ST727, [3][6]
transfer at 22-30°C); often associated with ST542
ISCR2 [6].

Others (IncQ1, Often found in multi-replicon or fused Diverse hosts [7] 4]

IncFIA, etc.) plasmids, increasing stability and host range.

Troubleshooting Common Experimental Issues

e Problem: Failure to isolate tet(X4)-positive colonies from a sample.

o Solution: Ensure the tigecycline concentration in the enrichment broth and plates is correct (4
mg/L is standard). Screen a larger number of samples due to potentially low prevalence. Use
fresh antibiotic stocks and confirm selective pressure with a quality control strain.

¢ Problem: No transconjugants are obtained in conjugation assays.

o Solution: Try incubating the conjugation mixture at 30°C, as some tet(X4)-carrying plasmids
(especially IncHI1) transfer more efficiently at lower temperatures [6]. Verify the viability and
count of the recipient strain. Check that the selective plates correctly inhibit both the donor and
the recipient while allowing transconjugants to grow.

¢ Problem: Incomplete or ambiguous plasmid assembly.

o Solution: The complex regions around tet(X4), often flanked by insertion sequences, are
difficult to resolve with short-read sequencing alone. Employ a hybrid sequencing approach
using both lllumina (for accuracy) and Oxford Nanopore (for long reads) platforms, followed by
hybrid assembly with tools like Unicycler [3] [4].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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